molecular formula C16H11BrClF4NO2 B11544034 4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

Cat. No. B11544034
M. Wt: 440.61 g/mol
InChI Key: RULUFLJKINSKMQ-UHFFFAOYSA-N
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Description

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Fluorination: The incorporation of fluorine atoms into the propoxy group.

    Amidation: The formation of the benzamide structure by reacting with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-chloro-N,N-dimethylbenzamide
  • 5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide

Uniqueness

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is unique due to the presence of multiple halogen atoms and the tetrafluoropropoxy group

properties

Molecular Formula

C16H11BrClF4NO2

Molecular Weight

440.61 g/mol

IUPAC Name

4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

InChI

InChI=1S/C16H11BrClF4NO2/c17-10-3-1-9(2-4-10)14(24)23-12-7-11(18)5-6-13(12)25-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,23,24)

InChI Key

RULUFLJKINSKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OCC(C(F)F)(F)F)Br

Origin of Product

United States

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